3,3-Difluoro-4-(2-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one
Description
The compound "3,3-Difluoro-4-(2-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one" is a structurally complex molecule that falls within the class of azetidin-2-ones. Azetidin-2-ones, also known as β-lactams, are a significant class of compounds due to their biological activities and their use as building blocks in organic synthesis. They are characterized by a four-membered lactam ring and have been extensively studied for their potential as antibacterial, antitumor, and antiviral agents, as well as enzyme inhibitors.
Synthesis Analysis
The synthesis of azetidin-2-ones can be achieved through various methods. For instance, the Kinugasa reaction has been employed to synthesize a series of N-substituted cis- and trans-3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones, which have shown moderate antiviral activity and potential as antibiotic enhancers . Another approach involves the transformation of 3-benzyloxy-β-lactams into 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones, which can then be used as precursors for constructing CF3-containing compounds .
Molecular Structure Analysis
The molecular structure of azetidin-2-ones is crucial for their biological activity. X-ray crystallography studies have indicated the importance of the torsional angle between the phenyl rings in the azetidin-2-one structure for potent antiproliferative activity . Additionally, the stereochemistry of azetidin-2-ones can be determined using NMR techniques, as demonstrated by the vicinal H3–H4 coupling constants in the azetidin-2-one ring .
Chemical Reactions Analysis
Azetidin-2-ones can undergo various chemical reactions, which are essential for their functionalization and biological activity. For example, they can be used as intermediates in the synthesis of aminopropanes, oxazinanes, aziridines, and dioxan-2-ones . The reactivity of azetidin-2-ones can also be exploited to create prodrugs with improved potency and pharmacokinetic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidin-2-ones, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of halogen atoms, such as fluorine, can significantly affect these properties. For instance, the introduction of trifluoromethyl groups can enhance the lipophilicity of the molecule, which may improve its ability to cross biological membranes . The specific configuration of substituents on the azetidin-2-one ring can also dictate the compound's selectivity and potency as an enzyme inhibitor .
Scientific Research Applications
Cholesterol Absorption Inhibition
3,3-Difluoro-4-(2-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one has been studied for its role in inhibiting cholesterol absorption. For instance, Rosenblum et al. (1998) investigated a similar compound, 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone, demonstrating its efficacy in lowering cholesterol levels. This research highlighted the potential of azetidin-2-one derivatives in managing cholesterol-related health issues (Rosenblum et al., 1998).
Antitumor Activity
The antitumor properties of azetidin-2-one derivatives have been a significant area of research. Malebari et al. (2022) synthesized and characterized a series of 3-fluoro and 3,3-difluoro β-lactams, noting their potent activity against human breast cancer cells. This study highlights the potential of these compounds as novel cancer therapeutics, particularly in targeting microtubules (Malebari et al., 2022).
Tubulin-Targeting Agents
Research by Greene et al. (2016) into 3-phenoxy-1,4-diarylazetidin-2-ones, a related class of compounds, revealed their role as potent antiproliferative agents. These compounds showed significant activity in inhibiting tubulin polymerization, an essential process in cell division, thus exhibiting potential as tubulin-targeting antitumor agents (Greene et al., 2016).
Spectroscopic Characterization
Spectroscopic studies, such as those conducted by Singh and Pheko (2008), have played a crucial role in characterizing azetidin-2-ones. These studies provide crucial insights into the structural and chemical properties of these compounds, facilitating further research and development (Singh & Pheko, 2008).
Structural Analysis and Synthesis
The synthesis and structural analysis of azetidin-2-ones have been a key focus, with studies like those by Bordeau et al. (2006) contributing to a deeper understanding of these compounds. Such research is vital for advancing the synthesis techniques and exploring new applications of azetidin-2-ones (Bordeau et al., 2006).
properties
IUPAC Name |
3,3-difluoro-4-(2-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO2/c1-22-11-8-6-10(7-9-11)20-14(16(18,19)15(20)21)12-4-2-3-5-13(12)17/h2-9,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHSCFASEMAZJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C(C2=O)(F)F)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327347 | |
Record name | 3,3-difluoro-4-(2-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24827133 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,3-Difluoro-4-(2-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one | |
CAS RN |
328109-39-3 | |
Record name | 3,3-difluoro-4-(2-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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